3-(4-Bromo-2-fluorophenoxy)propan-1-ol
Description
3-(4-Bromo-2-fluorophenoxy)propan-1-ol is a halogenated aromatic alcohol with the molecular formula C₉H₉BrFO₂ (exact molecular weight: 261.07 g/mol). The compound features a propan-1-ol chain linked via an ether bond to a 4-bromo-2-fluorophenyl group. Its structure combines bromine and fluorine substituents in specific positions on the aromatic ring, which influence its electronic, steric, and bioactive properties.
Properties
Molecular Formula |
C9H10BrFO2 |
|---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
3-(4-bromo-2-fluorophenoxy)propan-1-ol |
InChI |
InChI=1S/C9H10BrFO2/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6,12H,1,4-5H2 |
InChI Key |
KFROCIRITJZCCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The biological and physicochemical properties of halogenated propanols are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:
Research Implications
The substitution pattern of halogens on the phenyl ring directly impacts the compound’s applications:
- 4-Bromo-2-fluoro : Optimal for balancing electronegativity and steric accessibility in drug design.
- Non-fluorinated analogs: Less bioactive but useful as intermediates in organic synthesis .
- Chlorinated derivatives : Higher solubility and reactivity, suitable for catalytic applications .
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